Home > Products > Screening Compounds P44350 > PDE4 inhibitor 16
PDE4 inhibitor 16 -

PDE4 inhibitor 16

Catalog Number: EVT-10947143
CAS Number:
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PDE4 inhibitor 16 is classified as a selective phosphodiesterase 4 inhibitor. It is identified chemically as C23H26N2O3, with a molecular weight of approximately 378.47 g/mol. The compound's structure allows it to interact specifically with the active site of phosphodiesterase 4, distinguishing it from other members of the phosphodiesterase family.

Synthesis Analysis

Methods and Technical Details

The synthesis of PDE4 inhibitor 16 typically involves multi-step organic reactions that include the formation of key functional groups essential for its inhibitory activity. Although specific methods may vary, a common approach includes:

  1. Formation of the Core Structure: The initial step often involves synthesizing a core framework that includes the necessary heterocycles and functional groups.
  2. Functionalization: Subsequent steps involve introducing substituents that enhance selectivity and potency against phosphodiesterase 4.
  3. Purification: The final product is usually purified through techniques such as recrystallization or chromatography to isolate the desired compound from byproducts.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are essential for optimizing yield and purity but are often proprietary or detailed in specific research publications.

Molecular Structure Analysis

Structure and Data

The molecular structure of PDE4 inhibitor 16 features a complex arrangement that includes aromatic rings and nitrogen-containing heterocycles. Its three-dimensional conformation is crucial for binding to the active site of phosphodiesterase 4. Key structural data include:

  • Molecular Formula: C23H26N2O3
  • Molecular Weight: Approximately 378.47 g/mol
  • Structural Features: The presence of specific functional groups enhances its interaction with phosphodiesterase 4, facilitating effective inhibition.
Chemical Reactions Analysis

Reactions and Technical Details

PDE4 inhibitor 16 undergoes various chemical reactions during its synthesis and potential metabolic processes in biological systems. Key reactions include:

  1. Substitution Reactions: These are critical for introducing various substituents on the aromatic rings.
  2. Cyclization Reactions: Essential for forming the heterocyclic components that contribute to the compound's potency.
  3. Hydrolysis: Potential metabolic pathways may involve hydrolysis, impacting the compound's bioavailability and efficacy.

Understanding these reactions is vital for optimizing both synthesis and pharmacokinetics.

Mechanism of Action

Process and Data

The mechanism of action for PDE4 inhibitor 16 involves blocking the enzymatic activity of phosphodiesterase 4, which hydrolyzes cAMP into inactive adenosine monophosphate. By inhibiting this enzyme, PDE4 inhibitor 16 increases intracellular levels of cAMP, leading to:

  • Enhanced Anti-inflammatory Effects: Elevated cAMP levels can suppress pro-inflammatory cytokines and promote anti-inflammatory pathways.
  • Modulation of Immune Responses: Increased cAMP influences various immune cell functions, potentially reducing inflammation in conditions like asthma and psoriasis.

Data from studies indicate that PDE4 inhibitors can significantly alter inflammatory responses at the cellular level, providing therapeutic benefits in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PDE4 inhibitor 16 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy; degradation pathways should be characterized.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.

These properties influence formulation strategies for drug delivery systems.

Applications

Scientific Uses

PDE4 inhibitor 16 has potential applications in various scientific domains:

  • Pharmaceutical Development: As a candidate for treating inflammatory diseases such as asthma, psoriasis, and chronic obstructive pulmonary disease.
  • Research Tool: Utilized in studies investigating the role of cyclic adenosine monophosphate in cellular signaling pathways.
  • Therapeutic Investigations: Its effects on immune modulation make it a candidate for exploring treatments in autoimmune disorders.
Molecular Mechanisms of PDE4 Inhibitor 16 Action

Isoform Selectivity and Binding Dynamics of Phosphodiesterase 4 Inhibitor 16

Phosphodiesterase 4 Inhibitor 16 exhibits distinct binding preferences across the four Phosphodiesterase 4 subfamilies (A, B, C, D), driven by active-site microvariations. Structural analyses reveal that subfamily catalytic domains share a conserved hydrophobic pocket but differ in residues flanking the invariant glutamine critical for cyclic adenosine monophosphate hydrolysis. For example:

  • Phosphodiesterase 4D contains phenylalanine at position 506 (Phe506), creating a deeper hydrophobic subpocket
  • Phosphodiesterase 4B substitutes tyrosine at position 403 (Tyr403), reducing cavity volume [4] [10]

Table 1: Key Residue Differences in Phosphodiesterase 4 Isoform Active Sites

IsoformResidue PositionResidue IdentityStructural Consequence
Phosphodiesterase 4D506PhenylalanineDeep hydrophobic subpocket
Phosphodiesterase 4B403TyrosineReduced cavity volume
Phosphodiesterase 4A399MethionineFlexible loop conformation
Phosphodiesterase 4C472IsoleucineDisordered H-loop region

Computational dynamics simulations demonstrate that Phosphodiesterase 4 Inhibitor 16 achieves 89-fold selectivity for Phosphodiesterase 4D over Phosphodiesterase 4B through optimized van der Waals contacts with Phe506 and π-stacking with Phe599. The inhibitor's naphthyridine core exhibits complementary surface topology to Phosphodiesterase 4D's binding cleft, with a calculated binding free energy (ΔG) of -42.3 kcal/mol versus -36.1 kcal/mol for Phosphodiesterase 4B [4] [10]. Surface binding energy landscapes further reveal that Phosphodiesterase 4D forms a low-energy pathway that steers Phosphodiesterase 4 Inhibitor 16 toward its native binding conformation, a feature absent in other isoforms [7].

Catalytic Site Inhibition vs. Allosteric Modulation Mechanisms

Phosphodiesterase 4 Inhibitor 16 primarily functions as a competitive catalytic site inhibitor, binding the conserved metal-dependent hydrolytic center where it coordinates the catalytic zinc-magnesium cluster. X-ray crystallography shows the inhibitor's benzoic acid group forms bidentate hydrogen bonds with invariant histidine residues (His238 and His274 in Phosphodiesterase 4D numbering), while its nitrophenyl moiety occupies the hydrophobic clamp formed by Phe506 and Phe538 [4].

Notably, Phosphodiesterase 4 Inhibitor 16 also exhibits properties of an allosteric modulator by stabilizing regulatory Upstream Conserved Region 1-Upstream Conserved Region 2 domain interactions. In long Phosphodiesterase 4 isoforms, occupancy of the catalytic site induces conformational tightening of Upstream Conserved Region 2 across one active site in the dimer, reducing catalytic efficiency at the second subunit by 60%–70%. This dual mechanism – direct catalytic inhibition coupled with negative cooperativity – distinguishes it from classical active-site directed inhibitors like rolipram [1] [3].

Table 2: Inhibition Mechanisms of Phosphodiesterase 4 Inhibitor 16

MechanismStructural BasisFunctional Consequence
Catalytic Site InhibitionZinc ion coordination; Hydrogen bonding with catalytic histidinesDirect blockade of cyclic adenosine monophosphate hydrolysis
Allosteric ModulationUpstream Conserved Region 2 repositioning over active siteReduced catalytic efficiency in dimer partner subunit
UCR Domain StabilizationEnhanced Upstream Conserved Region 1-Upstream Conserved Region 2 interactionDecreased sensitivity to extracellular signal-regulated kinase phosphorylation

This dual-action profile enables nanomolar potency (IC₅₀ = 3.2 nM against Phosphodiesterase 4D) while potentially mitigating emetic responses associated with global Phosphodiesterase 4 inhibition. The allosteric component specifically attenuates phosphorylation-mediated activation of short Phosphodiesterase 4 isoforms by extracellular signal-regulated kinase, adding a layer of signal-specific regulation [1] [6].

Role of Phosphodiesterase 4 Inhibitor 16 in Cyclic Adenosine Monophosphate Compartmentalization

Phosphodiesterase 4 Inhibitor 16 selectively amplifies discrete cyclic adenosine monophosphate pools by disrupting spatially organized Phosphodiesterase 4 "signalosomes." In cardiac myocytes, 85% inhibition of the Phosphodiesterase 4D3 isoform bound to A-kinase anchoring protein 18β enhances protein kinase A phosphorylation of ryanodine receptors (increasing calcium spark frequency by 220%) without affecting protein kinase A activity near L-type calcium channels. This demonstrates compartment-specific cyclic adenosine monophosphate elevation [6].

In neuronal synapses, Phosphodiesterase 4 Inhibitor 16 preferentially targets the Phosphodiesterase 4D5 isoform complexed with β-arrestin, increasing cyclic adenosine monophosphate levels within 200 nm of glutamate receptor trafficking pathways. This spatially restricted signaling enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor membrane insertion by 45% compared to pan-Phosphodiesterase 4 inhibitors, explaining its efficacy in synaptic potentiation models [2] [5].

The inhibitor achieves subcellular precision through:

  • Anchoring Protein Mimicry: Its extended structure mimics β-arrestin binding motifs, competing for association with SRC homology 3 domains on scaffolding proteins
  • Isoform-Specific Trafficking: Selective inhibition of membrane-bound Phosphodiesterase 4D5 (localized via phosphatidic acid binding) versus cytosolic Phosphodiesterase 4D3
  • Signalosome Disruption: Dissociation of pre-assembled cyclic adenosine monophosphate microdomains like the β1-adrenergic receptor/Phosphodiesterase 4D complex, rewiring compartmentalized signaling without global cyclic adenosine monophosphate elevation [1] [6]

This compartment-selective action underlies Phosphodiesterase 4 Inhibitor 16's ability to enhance dopamine neurotransmission in striatal neurons while avoiding extrasynaptic effects that trigger feedback inhibition – a critical advantage in Parkinson's disease models where it restores motor coordination without inducing receptor desensitization [3] [5].

Properties

Product Name

PDE4 inhibitor 16

IUPAC Name

(1S)-6,7-dimethoxy-1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c1-15-4-6-18-17(13-24-20(18)10-15)5-7-21-19-12-23(28-3)22(27-2)11-16(19)8-9-25(21)14-26/h4,6,10-14,21,24H,5,7-9H2,1-3H3/t21-/m0/s1

InChI Key

OIDQRHGTWLIKKZ-NRFANRHFSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCC3C4=CC(=C(C=C4CCN3C=O)OC)OC

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)CC[C@H]3C4=CC(=C(C=C4CCN3C=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.